2-Oxohistidine
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Overview
Description
2-Oxohistidine is a derivative of the amino acid histidine, formed through oxidative damage by reactive oxygen species. It serves as a biological marker for assessing protein modifications resulting from oxidative stress . This compound is significant in various biological and chemical contexts due to its unique properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxohistidine can be synthesized through the oxidation of histidine. One method involves the use of vanadium bromoperoxidase, hydrogen peroxide, and bromide at low pH . The reaction conditions require all components to be present for the formation of this compound. Another method involves metal-catalyzed oxidation using copper or zinc in the presence of hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves controlled oxidation processes using metal catalysts and oxidizing agents. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxohistidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly in the presence of metal ions and oxidizing agents .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, and metal-catalyzed systems (e.g., copper, zinc).
Reaction Conditions: Low pH environments, presence of metal catalysts, and controlled temperatures.
Major Products
The major product formed from the oxidation of histidine is this compound. In specific conditions, further oxidation can lead to ring-ruptured products .
Scientific Research Applications
2-Oxohistidine has several applications in scientific research:
Biological Marker: It is used as a marker for oxidative stress and protein modifications in biological systems.
Antioxidant Studies: Research on imidazole-containing dipeptides, such as carnosine, has shown that this compound-containing dipeptides have significant antioxidant properties.
Neurodegenerative Disorders: Studies have linked the presence of this compound to oxidative damage in neurodegenerative diseases.
Proteomics: The compound is used in proteomics to study oxidative modifications in proteins.
Mechanism of Action
2-Oxohistidine exerts its effects through the incorporation of an oxygen atom into the histidine residue, forming a 2-oxo group. This modification can alter the protein’s structure and function, affecting its binding affinity and activity . The molecular targets include proteins involved in oxidative stress response and metal ion binding .
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent amino acid, sensitive to oxidative modifications.
Lysine: Another amino acid that undergoes oxidative modifications, generating carbonyl products.
Uniqueness
2-Oxohistidine is unique due to its specific formation through oxidative damage and its role as a marker for oxidative stress. Unlike lysine, which forms various carbonyl products, this compound specifically forms through the oxidation of the imidazole ring in histidine .
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-oxoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
MWUSZYAURGSGRY-BYPYZUCNSA-N |
Isomeric SMILES |
C1=NC(=O)N=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=NC(=O)N=C1CC(C(=O)O)N |
Origin of Product |
United States |
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